2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a thienopyridine moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various cyclic derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane and ethanol, and catalysts such as palladium and platinum .
Scientific Research Applications
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death or growth inhibition .
Comparison with Similar Compounds
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine can be compared with other oxadiazole derivatives, such as:
5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole: This compound exhibits similar biological activities but differs in its substitution pattern and specific applications.
1,2,4-Oxadiazole derivatives with trifluoromethyl pyridine moiety: These compounds show strong antibacterial activity and are used as potential templates for novel antibacterial agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13FN4OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H13FN4OS/c1-8-7-9(2)20-17-12(8)13(19)14(24-17)15-21-16(23-22-15)10-3-5-11(18)6-4-10/h3-7H,19H2,1-2H3 |
InChI Key |
MMBVANLLBVVECO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NOC(=N3)C4=CC=C(C=C4)F)N)C |
Origin of Product |
United States |
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